2,6-Dimethylpiperidin-4-one
Description
Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Science
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. ijpsr.comijpsr.com Its structural motif is found in a vast array of alkaloids and is a fundamental building block in the design of pharmaceutical agents. ijpsr.comijpsr.com The importance of piperidine derivatives is underscored by their presence in thousands of compounds that have undergone clinical and preclinical studies over the past decade. chemrevlett.com These derivatives exhibit a wide spectrum of biological activities, including analgesic, antihypertensive, antiviral, and central nervous system depressant properties. ijpsr.comchemrevlett.com
The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the synthesis of compounds with tailored pharmacological profiles. nih.gov This adaptability has made piperidin-4-ones, a class of piperidine derivatives characterized by a ketone group at the fourth position of the ring, valuable intermediates in the synthesis of complex molecules with potential therapeutic applications, such as anticancer and anti-HIV agents. nih.gov The sustained interest in this nucleus has solidified the role of piperidin-4-ones in the field of medicinal chemistry. nih.gov
Historical Context and Evolution of Research on 2,6-Dimethylpiperidin-4-one Scaffolds
The journey of research into piperidin-4-one scaffolds, including this compound, is rooted in foundational organic synthesis reactions. A pivotal moment in the synthesis of these compounds was the application of the Mannich condensation. chemrevlett.com This reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, was elegantly adapted by chemists like Baliah and others, building upon the earlier work of Petrenko-Kritschenko for the synthesis of 2,6-diphenylpiperidine-4-ones. ijpsr.comchemrevlett.com This method traditionally involves the condensation of a ketone, an aldehyde, and an amine or ammonia (B1221849). asianpubs.org
The evolution of research on these scaffolds saw a diversification in the substituents on the piperidine ring to explore structure-activity relationships. The introduction of methyl groups, leading to compounds like this compound, was a significant step in this progression. This specific compound is characterized by a piperidin-4-one backbone with two chiral centers at the second and sixth carbon atoms, giving rise to four possible stereoisomers. lookchem.com The cis-isomer, in particular, has been a subject of study. lookchem.com
Early synthetic methods often focused on achieving specific stereochemistries, as the spatial arrangement of the substituents significantly influences the molecule's properties and biological activity. nih.govresearchgate.net Conformational analysis, frequently employing NMR spectroscopy, has been crucial in establishing that piperidin-4-one rings, including various dimethylated derivatives, predominantly adopt a chair conformation with substituents in equatorial orientations to minimize steric hindrance. researchgate.netiucr.org
More recent research has not only focused on novel derivatives and their potential applications but also on the refinement of synthetic methodologies. There is a growing trend towards developing more efficient and environmentally friendly "green" synthesis protocols, utilizing novel solvents and reaction conditions to produce piperidin-4-one derivatives. researchgate.net This shift reflects a broader evolution in chemical synthesis towards sustainability.
Chemical Compound Data
Table 1: Properties of cis-2,6-Dimethylpiperidin-4-one
| Property | Value | Source |
| CAS Number | 13200-35-6 | lookchem.com |
| Molecular Formula | C₇H₁₃NO | lookchem.com |
| Molecular Weight | 127.184 g/mol | lookchem.com |
| Boiling Point | 99-105 °C (at 25 Torr) | lookchem.com |
| Density | 0.915 ± 0.06 g/cm³ (Predicted) | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOYMNCAWSORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45717-87-1 | |
| Record name | 2,6-Dimethylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Dimethylpiperidin 4 One and Its Derivatives
Classical Approaches to Piperidin-4-one Core Synthesis
Traditional methods for synthesizing the piperidin-4-one ring system have been well-established for decades. These approaches often involve condensation and cyclization reactions that efficiently construct the heterocyclic core.
Mannich Condensation Reactions in 2,6-Dimethylpiperidin-4-one Formation
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. nih.govsemanticscholar.org This reaction typically involves the condensation of an amine, an aldehyde, and a ketone. For the synthesis of 2,6-disubstituted piperidin-4-ones, a common approach is the reaction of an aromatic aldehyde, a ketone, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net Specifically, 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940) can be synthesized using 3-pentanone, benzaldehyde (B42025), and ammonium acetate. A modified Mannich condensation of 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol (B145695) yields 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. researchgate.net
A notable one-pot synthesis involves the reaction of 2,5-dimethoxybenzaldehyde, 2-pentanone, and ammonium acetate in absolute ethanol under gentle warming to produce 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. nih.gov Similarly, 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one can be synthesized through a one-pot reaction using 4-chlorobenzaldehyde, butan-2-one, and ammonium acetate in ethanol. nih.gov The resulting piperidin-4-one can be further modified, for instance, by N-methylation with methyl iodide. nih.gov
The Mannich reaction provides a versatile and straightforward route to a wide array of substituted piperidin-4-ones, allowing for the introduction of various substituents on the nitrogen atom and the carbon framework.
Multi-component Reactions for Substituted Piperidin-4-ones
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are advantageous due to their atom economy, simplicity, and ability to generate molecular diversity. hse.ru
One example of an MCR for piperidine (B6355638) synthesis is a four-component reaction involving dicyano-substituted olefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, and ammonium acetate, which yields highly substituted piperidin-2-ones. hse.ru Another one-pot, three-component reaction for synthesizing piperidine derivatives utilizes β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate. acs.orgresearchgate.net The Kabachnik–Fields reaction, a type of MCR, can be used to synthesize α-aminophosphonates from N-Boc-piperidin-4-one, diethyl phosphite, and benzylamine, catalyzed by a phthalocyanine–AlCl complex. beilstein-journals.org
These MCRs offer a powerful and convergent approach to constructing complex and highly functionalized piperidine scaffolds from simple and readily available starting materials.
Annulation Reactions for the Piperidine Ring System
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a fundamental strategy for constructing cyclic systems like the piperidine ring. A [3+3] annulation approach can be employed, reacting a 1,3-bifunctional electrophile with a 1,3-dianion equivalent. whiterose.ac.uk
An I2-mediated carbamate (B1207046) annulation has been explored for the synthesis of piperidines from hydroxy-substituted alkenylamines. acs.orgresearchgate.net This method allows for the cyclization to form the piperidine ring, although it can sometimes lead to mixtures of products, including pyrrolidines. acs.orgresearchgate.net The reaction conditions, such as temperature and the amount of base, can be optimized to favor the formation of the desired piperidine product. researchgate.net
Modern and Sustainable Synthetic Strategies
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of novel solvents and catalytic systems for the synthesis of this compound and its derivatives.
Deep Eutectic Solvent (DES)-Mediated Syntheses of Piperidin-4-one Derivatives
Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional volatile organic solvents. asianpubs.orgasianpubs.orgrasayanjournal.co.in These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a low melting point. asianpubs.org
Several studies have demonstrated the successful synthesis of piperidin-4-one derivatives in DESs. For instance, a glucose-urea based DES has been used as an effective reaction medium for the synthesis of various piperidin-4-one derivatives, including 3,5-dimethyl-2,6-diphenylpiperidin-4-one, with good yields. asianpubs.orgasianpubs.orgresearchgate.net Another green approach utilizes a DES composed of glucose and choline (B1196258) chloride for the preparation of 2,6-diarylpiperidin-4-ones. rasayanjournal.co.inresearchgate.net These DES-mediated syntheses are often performed by refluxing the reactants, such as an appropriate ketone, an aldehyde, and an ammonia (B1221849) source, in the DES. rasayanjournal.co.in The use of DESs not only minimizes the use of hazardous organic solvents but can also lead to high yields of the desired products. asianpubs.orgasianpubs.orgrasayanjournal.co.in
| Reactants | Deep Eutectic Solvent | Product | Yield (%) | Reference |
| Acetone (B3395972), Benzaldehyde, Ammonia | Glucose-Urea | 2,6-Diphenylpiperidin-4-one | 75 | asianpubs.org |
| Ethyl methyl ketone, Benzaldehyde, Ammonia | Glucose-Urea | 3-Methyl-2,6-diphenylpiperidin-4-one | 82 | asianpubs.org |
| Diethyl ketone, Benzaldehyde, Ammonia | Glucose-Urea | 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | 78 | asianpubs.org |
| Acetone, Salicylaldehyde, Ammonia | Glucose-Urea | 2,6-Di(2-hydroxyphenyl)piperidin-4-one | - | asianpubs.org |
| 2-Pentanone, Benzaldehyde, Ammonia | Glucose-Choline Chloride | 3-Ethyl-2,6-diphenylpiperidin-4-one | 85-90 | rasayanjournal.co.in |
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to target molecules. Various catalytic systems have been applied to the synthesis of this compound and its derivatives.
A novel ruthenium-catalyzed transformation of benzyl (B1604629) azides into N-unsubstituted imines has been developed, which can then be used in a one-pot synthesis of 2,2-dimethyl-6-substituted 4-piperidones by reaction with acetone in the presence of L-proline as an organocatalyst. postech.ac.kr This method avoids the need for ammonia gas and expands the scope of accessible piperidone products. postech.ac.kr
Gold catalysis has also been employed in a one-pot synthesis of piperidin-4-ols through a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov Furthermore, catalytic hydrogenation is a common method for the reduction of the corresponding pyridine (B92270) derivatives to form piperidines. For example, 2,6-dimethylpyridine (B142122) can be reduced to 2,6-dimethylpiperidine (B1222252). wikipedia.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including derivatives of this compound. tandfonline.comresearchgate.net This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net
A notable application of microwave irradiation is in the one-pot, three-component synthesis of 2,6-diaryl-4-piperidones, which are precursors to various functionalized derivatives. researchgate.net This method avoids the use of catalysts and offers advantages such as accelerated reaction rates and methodological simplicity. researchgate.net For instance, the synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones has been successfully achieved using microwave irradiation in conjunction with a solid support like silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO4.SiO2). tandfonline.com In this protocol, a mixture of a 3-alkyl-2,6-diphenylpiperidin-4-one, thiosemicarbazide (B42300), and chloroethyl acetate is irradiated in a microwave oven for a few minutes to afford the target product in good yields. tandfonline.com This solvent-free approach is considered environmentally friendly. tandfonline.com
Another example involves the synthesis of 7,9-diaryl-6,6-dimethyl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. tandfonline.com The process starts with the formation of 3,3-dimethyl-2,6-diaryl-piperidin-4-ones, which are then converted to their thiosemicarbazones. These intermediates are subsequently subjected to oxidative cyclization under microwave irradiation in the presence of m-chloroperbenzoic acid and a heterogeneous catalyst (NaHSO4.SiO2) to yield the final spiro compounds. tandfonline.com
Stereoselective Synthesis of this compound Isomers
The stereochemistry of the piperidine ring is crucial for its biological activity. Therefore, the development of stereoselective synthetic methods for obtaining specific isomers of this compound is of great importance. smolecule.com The 2,6-dimethylpiperidine structure can exist as three stereoisomers: a meso compound (cis) and a pair of enantiomers (trans). smolecule.com
Several strategies have been employed to achieve stereoselectivity. One approach involves the intramolecular amidomercuriation of N-acylaminohept-1-enes, which, after reductive cleavage, can yield trans-2,6-dialkylpiperidines. psu.edu Another highly stereoselective route is the 1,3-cycloaddition of alkenes to 2-alkyl-2,3,4,5-tetrahydropyridine oxides, followed by reductive cleavage of the resulting perhydroisoxazolopyridine. psu.edu
In the context of piperidin-4-ols, a one-pot synthesis via sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been developed, demonstrating excellent diastereoselectivities in the ring formation step. nih.gov While this method focuses on piperidin-4-ols, the underlying principles of controlling stereochemistry during ring formation are relevant to the synthesis of piperidin-4-one isomers.
Kinetic resolution has also been explored as a method to obtain enantioenriched disubstituted piperidines. nih.gov This technique has shown that the cis and trans isomers of disubstituted piperidines can exhibit different reactivity and selectivity, highlighting the impact of conformation on chemical transformations. nih.gov
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core is essential for creating a diverse range of compounds with varied biological properties. This is typically achieved through modifications at the nitrogen atom (N-substitution) or the carbonyl group at the C4 position.
N-Substitution Strategies and Derivative Formation
The secondary amine in the piperidine ring provides a convenient handle for N-substitution. A common method for N-alkylation is the reaction with alkyl halides, such as methyl iodide, in the presence of a base like anhydrous potassium carbonate in a solvent like dry acetone. nih.govnih.govsemanticscholar.org This approach has been used to synthesize N-methylated piperidin-4-one derivatives. nih.govnih.govsemanticscholar.org
Another important N-substitution strategy is N-acylation. For example, N-chloroacetyl derivatives of 2,6-diarylpiperidin-4-ones have been synthesized and subsequently used as intermediates for further functionalization. researchgate.net These N-chloroacetyl compounds can undergo nucleophilic substitution with amines, such as N-methyl piperazine, to generate more complex derivatives. researchgate.net
The table below summarizes some examples of N-substituted derivatives of this compound.
| Precursor | Reagent | Product | Reference |
| 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | Methyl iodide, K2CO3 | 1,3-Dimethyl-2,6-bis(4-chlorophenyl)piperidin-4-one | nih.govsemanticscholar.org |
| 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one | Methyl iodide, K2CO3 | 1,3-Dimethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | nih.gov |
| N-chloroacetyl-2,6-diarylpiperidin-4-ones | N-methyl piperazine | N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-one derivatives | researchgate.net |
Preparation of Oxime and Thiosemicarbazone Derivatives
The carbonyl group at the C4 position of this compound is a key site for derivatization, most commonly through condensation reactions to form oximes and thiosemicarbazones.
Oxime Derivatives: Oximes are typically prepared by reacting the piperidin-4-one with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. researchgate.netiucr.org The reaction is often carried out by refluxing the mixture in a solvent such as ethanol. iucr.org For instance, 1-chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one oxime was synthesized by refluxing the corresponding piperidinone with hydroxylamine hydrochloride and sodium acetate trihydrate in ethanol. iucr.org O-alkyloximes, such as O-benzyloximes, can be synthesized by condensing the N-methylated piperidin-4-one with O-benzylhydroxylamine hydrochloride. nih.govnih.govsemanticscholar.org
Thiosemicarbazone Derivatives: Thiosemicarbazones are formed by the reaction of the piperidin-4-one with thiosemicarbazide. doi.orgtandfonline.comtandfonline.com This reaction is generally performed by refluxing the reactants in an alcoholic solvent. tandfonline.comtandfonline.com For example, 3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones were prepared by refluxing the corresponding piperidin-4-one with thiosemicarbazide in ethanol. tandfonline.com These thiosemicarbazone derivatives can serve as intermediates for the synthesis of other heterocyclic systems, such as 2-thioxoimidazolidin-4-ones and spiro-1,2,4-triazolidin-3-thiones. tandfonline.comtandfonline.com
The table below provides examples of oxime and thiosemicarbazone derivatives.
| Starting Material | Reagent | Product Type | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | Hydroxylamine hydrochloride | Oxime | researchgate.net |
| 2,6-diaryl-3-methyl-4-piperidones | Thiosemicarbazide | Thiosemicarbazone | researchgate.net |
| 3-substituted-2,6-diarylpiperidin-4-ones | Thiosemicarbazide | Thiosemicarbazone | tandfonline.com |
| 1-Chloroacetyl-3,5-dimethyl-2,6-bis(o-chlorophenyl)piperidin-4-one | Hydroxylamine hydrochloride, Sodium acetate | Oxime | iucr.org |
| N-methylpiperidin-4-one | O-benzylhydroxylamine hydrochloride | O-benzyloxime | nih.govnih.govsemanticscholar.org |
| 3,3-dimethyl-2,6-diarylpiperidin-4-one | Thiosemicarbazide | Thiosemicarbazone | tandfonline.com |
Aryl and Alkyl Substituted Analogues of this compound
The synthesis of analogues with various aryl and alkyl substitutions on the piperidine ring allows for the exploration of structure-activity relationships. The classical Mannich reaction is a cornerstone for the synthesis of these analogues, involving the condensation of a ketone, an aldehyde, and an amine (often ammonium acetate). researchgate.netresearchgate.net
Aryl Substitution: 2,6-Diarylpiperidin-4-ones are commonly synthesized by condensing an appropriate ketone, a substituted aromatic aldehyde, and ammonium acetate. researchgate.netresearchgate.net For example, 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one was synthesized using 4-chlorobenzaldehyde, butan-2-one, and ammonium acetate. nih.govsemanticscholar.org Similarly, derivatives with other aryl groups like 4-methoxyphenyl (B3050149) have been prepared. nih.gov The nature and position of substituents on the aryl rings can significantly influence the properties of the final compound.
Alkyl Substitution: The introduction of alkyl groups at positions other than C2 and C6, such as at C3 and C5, can be achieved by using appropriately substituted ketones in the Mannich reaction. For instance, using ethyl methyl ketone leads to a methyl group at the C3 position. researchgate.net The synthesis of 3,5-dimethyl-2,6-diphenylpiperidin-4-one is achieved by reacting diethyl ketone with benzaldehyde and ammonia. ijpsr.com
The following table presents a selection of synthesized aryl and alkyl substituted analogues.
| Ketone | Aldehyde | Amine Source | Product | Reference |
| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | 2,6-diaryl-3-methyl-4-piperidones | researchgate.net |
| Butan-2-one | 4-chlorobenzaldehyde | Ammonium acetate | 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | nih.govsemanticscholar.org |
| 2-Butanone | para-Anisaldehyde | Ammonium acetate | 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one | nih.gov |
| 3-Methyl-butan-2-one | Benzaldehyde | Ammonium acetate | 3,3-Dimethyl-2,6-diphenyl-piperidin-4-one | doi.org |
| Diethyl ketone | Benzaldehyde | Ammonia | 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | ijpsr.com |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for 2,6-Dimethylpiperidin-4-one Systems
Spectroscopic methods are indispensable tools for elucidating the structure of this compound in various states. These techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound systems, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, provide a complete picture of the proton and carbon framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the stereochemistry of the methyl groups (cis or trans) and the conformation of the piperidine (B6355638) ring. In many piperidin-4-one derivatives, the ring exists in a chair conformation. The protons at C2 and C6, as well as the methyl protons, will show specific splitting patterns due to coupling with neighboring protons. The NH proton typically appears as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C4) is typically observed in the downfield region (around 208-212 ppm). The carbons bearing the methyl groups (C2 and C6) and the methyl carbons themselves will have characteristic chemical shifts. The position of these signals can help in determining the cis/trans isomerism of the substituents.
2D COSY (Correlation Spectroscopy): COSY is a homonuclear correlation experiment that reveals proton-proton couplings. sdsu.eduresearchgate.net In the COSY spectrum of this compound, cross-peaks would be observed between the protons on C2 and C3, C5 and C6, and between the methine protons at C2 and C6 and their respective methyl group protons. This helps in assigning the proton signals unambiguously.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached. sdsu.eduresearchgate.net This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group will show a cross-peak with the methyl carbon signal in the HSQC spectrum.
Below is an interactive table summarizing typical NMR data for 2,6-disubstituted piperidin-4-one derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation |
| H2/H6 | 3.0 - 3.5 (m) | 55 - 65 | H3ax/eq, H5ax/eq, CH₃ | C2/C6 |
| H3/H5 (axial) | 2.2 - 2.6 (m) | 45 - 55 | H2/H6, H3eq/H5eq | C3/C5 |
| H3/H5 (equatorial) | 2.6 - 3.0 (m) | 45 - 55 | H2/H6, H3ax/H5ax | C3/C5 |
| C=O | - | ~208 | - | - |
| CH₃ | 1.0 - 1.3 (d) | 15 - 25 | H2/H6 | C(CH₃) |
| NH | 1.5 - 2.5 (br s) | - | - | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific stereoisomer.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.govcardiff.ac.uk For this compound, these methods are particularly useful for identifying the carbonyl and amine groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1710-1730 cm⁻¹. The N-H stretching vibration of the secondary amine is observed as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are found around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. nih.govcardiff.ac.uk The C=O stretch is also observable in the Raman spectrum. The symmetric C-N-C stretching and ring breathing vibrations of the piperidine ring are often more prominent in the Raman spectrum.
The following table presents the characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 (m, br) | 3300 - 3500 (w) |
| C-H (alkane) | Stretching | 2850 - 3000 (s) | 2850 - 3000 (s) |
| C=O | Stretching | 1710 - 1730 (s) | 1710 - 1730 (m) |
| C-N | Stretching | 1180 - 1250 (m) | 1180 - 1250 (w) |
| C-C | Stretching | 1000 - 1200 (m) | 1000 - 1200 (s) |
Abbreviations: s = strong, m = medium, w = weak, br = broad
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. pearson.com The mass spectrum of this compound (C₇H₁₃NO, Molecular Weight: 127.18 g/mol ) would show a molecular ion peak (M⁺) at m/z 127. nih.gov The fragmentation pattern is influenced by the stability of the resulting carbocations and radical cations. Common fragmentation pathways for piperidin-4-ones include α-cleavage adjacent to the nitrogen atom and the carbonyl group.
Key expected fragments in the mass spectrum of this compound are detailed in the table below.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 127 | [M]⁺ | Molecular ion |
| 112 | [M - CH₃]⁺ | Loss of a methyl radical |
| 84 | [M - C₂H₅N]⁺ | α-cleavage at C2-C3 and N-C6 |
| 70 | [M - CH₃ - C₂H₄O]⁺ | Complex rearrangement and fragmentation |
| 56 | [C₃H₆N]⁺ | α-cleavage at C2-C3 and C5-C6 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. hbku.edu.qa Saturated cyclic ketones like this compound typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. This absorption is generally observed around 280-300 nm. The position and intensity of this band can be influenced by the solvent polarity.
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
| n → π* (C=O) | 280 - 300 | Low |
Crystallographic Studies of this compound and its Analogues
Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. unimi.itmdpi.com
Single-crystal X-ray diffraction studies on derivatives of this compound have confirmed that the piperidine ring predominantly adopts a chair conformation. nih.gov This conformation minimizes steric strain. The substituents at the 2 and 6 positions can be either in axial or equatorial orientations. In the case of this compound, the thermodynamically more stable isomer is typically the one with both methyl groups in the equatorial position to reduce 1,3-diaxial interactions.
Crystal structure analyses also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which often lead to the formation of supramolecular assemblies like dimers or chains in the crystal lattice. nih.gov
The table below summarizes typical crystallographic data for a substituted piperidin-4-one derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| Z | 4 |
| Conformation | Chair |
| Key Intermolecular Interaction | N-H···O=C Hydrogen Bonding |
Note: The cell parameters are illustrative and vary for different derivatives.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state, or crystal packing, is governed by intermolecular forces. In derivatives of the this compound framework, the crystal structure is often stabilized by weak intermolecular hydrogen bonds. For instance, in the crystal structure of 1,3-dimethyl-2,6-diphenylpiperidin-4-one, a related compound, molecules form centrosymmetric dimers. nih.govresearchgate.net These dimers are held together by weak C—H⋯O hydrogen bonds. nih.govresearchgate.net The packing is further influenced by van der Waals forces between the molecules. In more complex derivatives, such as certain oxime ethers, C—H⋯π interactions can also contribute to the formation of a three-dimensional network in the crystal lattice. nih.gov
Conformational Preferences of the Piperidin-4-one Ring
The six-membered piperidin-4-one ring is not planar. To alleviate internal strain, it adopts specific three-dimensional conformations. The most stable and common conformation is the chair form, but other forms, such as the boat or twist-boat, can exist, particularly as transition states or in sterically hindered molecules. wikipedia.org
The piperidin-4-one ring predominantly adopts a chair conformation. ias.ac.in This arrangement minimizes both angle strain (by maintaining tetrahedral angles close to 109.5°) and torsional strain (by staggering the bonds on adjacent carbon atoms). wikipedia.org X-ray crystallographic studies of numerous piperidin-4-one derivatives consistently reveal a chair conformation for the heterocyclic ring. nih.govresearchgate.netnih.govnih.govresearchgate.net Ring puckering parameters, such as those defined by Cremer and Pople, are used to quantitatively describe the exact shape of the ring and confirm its deviation from planarity into a near-ideal chair form. researchgate.net
While the chair conformation is energetically favored for simple piperidin-4-ones, the introduction of bulky substituents or certain functional groups, particularly at the nitrogen atom, can lead to the adoption of non-chair conformations. ias.ac.in For example, N-nitroso derivatives of substituted piperidin-4-ones have been shown to exist as an equilibrium mixture of distorted boat forms. ias.ac.inresearchgate.net This conformational shift is attributed to severe steric strain, specifically the A(1,3) strain, that would arise in a normal chair conformation. ias.ac.in The boat conformation alleviates this specific steric clash, even though it introduces other strains, such as flagpole interactions. wikipedia.orgias.ac.in Spectroscopic studies, including ¹H and ¹³C NMR, are instrumental in identifying the presence of these boat conformers in solution. researchgate.net
In the stable chair conformation of a six-membered ring, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing away from the ring's perimeter). For monosubstituted cyclohexanes, the equatorial position is almost always more stable. libretexts.org
This preference is primarily due to steric hindrance. An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.org In this compound, both methyl groups at the C-2 and C-6 positions strongly prefer to occupy equatorial positions to minimize these destabilizing interactions. nih.govopenstax.org The conformation where both methyl groups are equatorial is significantly more stable than conformations where one or both are axial. libretexts.org
| Substituent Position | Relative Stability | Primary Destabilizing Interaction |
| Equatorial | More Stable | Gauche interaction with adjacent ring carbons |
| Axial | Less Stable | 1,3-diaxial interactions with axial hydrogens |
When this compound is reacted with hydroxylamine (B1172632), the ketone group at C-4 is converted into an oxime (C=N-OH). The presence of the carbon-nitrogen double bond restricts free rotation, giving rise to geometrical isomerism. adichemistry.com These isomers are designated as E or Z based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond.
The two geometrical isomers are not interconvertible under normal conditions. adichemistry.com Crystallographic analysis of several piperidin-4-one oxime derivatives has shown a clear preference for the E conformation in the solid state. nih.gov The determination of whether an oxime is the E or Z isomer is crucial as it can significantly influence the molecule's chemical reactivity and biological activity. The descriptors syn and anti are also sometimes used, where the Z oxime has the hydroxyl group and the higher-priority group on the same side of the C=N bond, while the E oxime has them on opposite sides. adichemistry.com
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or its approximations, to determine the energies and wavefunctions of a system.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov For piperidin-4-one derivatives, DFT calculations are frequently used to predict optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
Theoretical vibrational analysis of 2,6-Dimethylpiperidin-4-one would involve calculating the harmonic vibrational frequencies using DFT. These calculated frequencies, when scaled by an appropriate factor, can be compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes of the molecule. researchgate.net This allows for a deeper understanding of the stretching, bending, and torsional motions of the atoms within the molecule.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) are often used for initial geometry optimizations and to provide a baseline for more advanced calculations. researchgate.net For a molecule like this compound, ab initio calculations would be employed to determine its most stable conformation (e.g., chair, boat, or twist-boat) and to calculate its fundamental energy. These calculations provide crucial information about the molecule's three-dimensional structure and stability.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and the level of theory. For piperidin-4-one and its derivatives, a common choice is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). researchgate.net This combination has been shown to provide a good balance between computational cost and accuracy for predicting the geometric parameters and vibrational frequencies of organic molecules. nih.govresearchgate.net The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are crucial for correctly modeling bond angles.
Table 1: Representative Basis Sets Used in Computational Studies of Piperidin-4-one Derivatives
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | Often used for initial geometry optimizations and less computationally demanding calculations. |
| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on both heavy and hydrogen atoms. | Commonly employed for more accurate energy, geometry, and vibrational frequency calculations. researchgate.net |
| aug-cc-pVTZ | A correlation-consistent basis set with augmented diffuse functions. | Used for high-accuracy calculations, particularly for electronic properties. |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide valuable tools for analyzing the distribution of electrons and the nature of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Table 2: Conceptual Data from HOMO-LUMO Analysis
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | An indicator of chemical reactivity and kinetic stability. nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). uni-muenchen.dewolfram.com The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding hydrogen bonding and other non-covalent interactions. researchgate.netchemrxiv.org For this compound, an MEP map would likely show a region of negative potential around the carbonyl oxygen, indicating a likely site for electrophilic attack, and regions of positive potential around the N-H and C-H protons.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular delocalization, charge transfer, and hyperconjugative interactions within a molecule. researchgate.net It provides a quantitative description of these interactions by evaluating the second-order perturbation stabilization energy, E(2), between donor (filled) and acceptor (unoccupied) orbitals. researchgate.netmdpi.com A higher E(2) value indicates a more intense interaction between the electron donor and acceptor. scirp.org
Key stabilizing interactions often involve the delocalization of lone pair (LP) electrons from heteroatoms like oxygen and nitrogen into antibonding orbitals (σ* or π) of adjacent bonds. For instance, in related heterocyclic systems, significant stabilization energies are observed for interactions such as the delocalization of a nitrogen lone pair (LP(N)) into an adjacent C-C antibonding orbital (σ(C-C)) or an oxygen lone pair (LP(O)) into a C-N or C-C antibonding orbital. researchgate.net These hyperconjugative interactions result in a transfer of electron density from the Lewis-type orbitals (lone pairs and bonds) to the non-Lewis type orbitals (antibonding orbitals). orientjchem.org
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Piperidin-4-one Derivatives
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | σ* (C-C) | Varies | Hyperconjugation |
| LP (O) | σ* (C-C) | Varies | Hyperconjugation |
| LP (O) | σ* (C-N) | Varies | Hyperconjugation |
| σ (C-H) | σ* (C-C) | Varies | Hyperconjugation |
Note: Specific E(2) values depend on the specific derivative and the computational level of theory used. The table illustrates the types of significant interactions typically observed.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful computational tools used to visualize and analyze the extent of electron localization in a molecular system. vistas.ac.in ELF provides a measure of the excess kinetic energy due to Pauli repulsion, with high values (approaching 1) indicating regions where electrons are paired and localized, such as in covalent bonds, lone pairs, and atomic cores. github.io A value of 0.5 is characteristic of a uniform electron gas. github.io LOL, a related function, also helps in identifying regions of high electron localization, providing a complementary perspective on chemical bonding. researchgate.netjussieu.fr
These analyses offer a detailed picture of the chemical bond, allowing for the classification of interactions as covalent, ionic, or metallic. researchgate.net The topological analysis of the ELF scalar field defines basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. Integrating the electron density within these basins provides electron populations for these specific regions. jussieu.fr
In studies of piperidin-4-one derivatives and related heterocyclic compounds, ELF and LOL analyses are employed to gain insight into the electronic structure and bonding characteristics. researchgate.netresearchgate.net The results typically show distinct localization basins corresponding to the C-C, C-H, C-N, and C=O covalent bonds within the piperidin-4-one ring. Furthermore, localization is observed in the regions of the lone pairs on the nitrogen and oxygen atoms. This detailed electronic mapping helps in understanding the reactive sites of the molecule and the nature of its chemical bonds. vistas.ac.in
Analysis of Intermolecular Interactions and Crystal Engineering
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest atom interior to it (dᵢ) and exterior to it (dₑ) is calculated for each point on the surface. These distances are often normalized (dₙₒᵣₘ) and mapped onto the surface, where red spots indicate close contacts (shorter than van der Waals radii) and blue regions represent weaker or longer contacts. nih.gov
For various derivatives of piperidin-4-one, Hirshfeld surface analysis reveals the key interactions that stabilize the crystal packing. Studies on compounds like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one and (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP) show that the crystal structures are stabilized by a network of hydrogen bonds and other weaker contacts. nih.govnih.gov
The most significant contributions to the crystal packing typically come from H···H contacts, which is common for organic molecules. Other major interactions include O···H/H···O, C···H/H···C, and, depending on the substituents, contacts involving halogens like Cl···H/H···Cl. nih.govnih.govresearchgate.net For example, in one diphenylpiperidin-4-one derivative, H···H contacts accounted for 68% of the total Hirshfeld surface area, followed by C···H/H···C (19%) and O···H/H···O (12%). nih.gov These quantitative insights are crucial for understanding the packing motifs and for crystal engineering.
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for a Representative Diphenylpiperidin-4-one Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | 68.0 |
| C···H/H···C | 19.0 |
| O···H/H···O | 12.0 |
| Other | 1.0 |
Source: Based on data for 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. nih.gov
Atom-in-Molecule (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). uni-rostock.dewikipedia.org Developed by Richard Bader, this theory analyzes the critical points of the electron density, where the gradient of the density is zero. uni-rostock.deias.ac.in A bond critical point (BCP) located between two nuclei, along with a "bond path" of maximum electron density connecting them, is the AIM definition of a chemical bond. ias.ac.inwiley-vch.de
The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide profound insights into the nature of the interaction. researchgate.net For covalent bonds, ρ(r) is typically large and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ(r) is small and ∇²ρ(r) is positive, signifying a depletion of charge. researchgate.net
In the context of piperidin-4-one derivatives, AIM analysis is used to characterize the intramolecular and intermolecular interactions that govern the molecular and crystal structure. researchgate.netresearchgate.net It can quantitatively describe the strength and nature of covalent bonds within the piperidine (B6355638) ring and with its substituents. Furthermore, it is a powerful tool for analyzing weaker non-covalent interactions, such as intramolecular and intermolecular hydrogen bonds (e.g., C-H···O, N-H···O), which are often crucial for determining the preferred conformation and crystal packing. researchgate.net The topological parameters derived from AIM analysis provide a quantum mechanical basis for understanding the bonding patterns in these complex molecules. uni-rostock.dewiley-vch.de
Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. scielo.org.mxmdpi.com The method is based on plotting the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian. scielo.org.mx This plot reveals characteristic spikes at low density that correspond to different types of non-covalent interactions.
The resulting NCI visualization maps these interactions onto a 3D isosurface, which is color-coded to distinguish between them:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces signify strong, repulsive steric clashes. scielo.org.mxmdpi.com
This approach provides a rich, qualitative picture of the non-covalent interactions that stabilize a molecule's conformation or a crystal's structure. For piperidin-4-one derivatives, RDG analysis complements Hirshfeld surface analysis by providing a more detailed and visually intuitive map of the spatial regions where intermolecular and intramolecular non-covalent interactions occur. researchgate.netresearchgate.net It can clearly depict the van der Waals contacts between phenyl rings, the hydrogen bonds involving the carbonyl oxygen and amine hydrogen, and any steric repulsion that might influence the molecular conformation. mdpi.com
Thermodynamic and Thermal Stability Predictions and Calculations
Computational chemistry provides methods to predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity. researchgate.net These calculations are often performed using density functional theory (DFT) or ab initio methods, which can provide valuable data, especially when experimental measurements are unavailable. researchgate.net
For the piperidine ring system, thermodynamic stability is a key characteristic. Experimental and theoretical studies on related compounds, such as isomers of dimethylpiperidine, have been conducted to determine their standard molar enthalpies of formation in both liquid and gaseous states. For 2,6-dimethylpiperidine (B1222252), the experimental standard molar enthalpies of formation at 298.15 K were determined to be -(153.6 ± 2.1) kJ·mol⁻¹ in the liquid state and -(111.2 ± 2.2) kJ·mol⁻¹ in the gaseous state. researchgate.net
Theoretical calculations, such as those using the G3MP2B3 composite method, have shown excellent agreement with experimental data for many piperidine isomers. researchgate.net However, it was noted that for 2,6-dimethylpiperidine, a deviation of about 9 kJ·mol⁻¹ was observed between the G3MP2B3-derived value and the experimental result, highlighting the challenges that can arise in computational thermochemistry. researchgate.net Such studies on structurally similar compounds provide a baseline for understanding the thermodynamic stability of this compound. The introduction of the carbonyl group at the 4-position is expected to influence these values due to its electronic and steric effects.
Table 3: Experimental Thermodynamic Properties for 2,6-Dimethylpiperidine at 298.15 K
| Property | State | Value (kJ·mol⁻¹) |
|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfHₘ°) | Liquid | -153.6 ± 2.1 |
| Standard Molar Enthalpy of Formation (ΔfHₘ°) | Gas | -111.2 ± 2.2 |
Source: Data for the structurally related compound 2,6-dimethylpiperidine. researchgate.net
Molecular Dynamics Simulations and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focusing solely on this compound are not extensively detailed in the public literature, the conformational dynamics of the broader class of 2,6-disubstituted piperidin-4-ones have been thoroughly investigated using spectroscopic and computational techniques. These studies provide a strong foundation for understanding the likely dynamic behavior of this compound.
Research indicates that piperidin-4-one derivatives predominantly adopt a stable chair conformation. ias.ac.in In the case of 2,6-disubstituted analogs, the substituents (in this case, methyl groups) are generally found in the equatorial orientation to minimize steric hindrance. ias.ac.in However, under certain conditions, such as N-nitrosation or the introduction of bulky substituents, the piperidine ring can be forced into alternative conformations, including various boat and twist-boat forms. ias.ac.inresearchgate.net
An MD simulation of this compound would typically involve:
Force Field Application: Using a classical force field (like AMBER or GROMOS) to define the potential energy of the system, governing the interactions between atoms.
Solvation: Placing the molecule in a simulated solvent box (usually water) to mimic physiological conditions.
Simulation Run: Solving Newton's equations of motion iteratively to track the trajectory of each atom over a set period, often on the nanosecond to microsecond scale.
The resulting trajectories would allow for a detailed analysis of the conformational landscape, quantifying the stability of the chair conformation, the energy barriers to ring inversion, and the transient existence of less stable boat or twist conformations. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets.
In Silico Pharmacokinetic and Drug-Likeness Assessment (ADMET Prediction)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, allowing for the computational evaluation of a compound's potential pharmacokinetic and safety profile. researchgate.netnih.gov For derivatives of the piperidin-4-one scaffold, various computational tools like SwissADME and pkCSM are employed to predict these properties. researchgate.netnih.gov These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities. researchgate.net
A key component of this assessment is evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that orally active drugs typically have a molecular weight under 500 Da, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov Piperidin-4-one derivatives often show good compliance with these rules. researchgate.netbenthamdirect.com
The table below summarizes typical ADMET parameters predicted for compounds based on the piperidin-4-one scaffold, derived from studies on its analogs. nih.govalliedacademies.orgresearchgate.net
| Property | Predicted Value/Characteristic | Significance in Drug Discovery |
| Molecular Weight | < 500 g/mol | Influences absorption and distribution; compliance with Lipinski's rule. |
| LogP (Lipophilicity) | 1.0 - 4.0 | Affects solubility, permeability across membranes, and plasma protein binding. |
| Hydrogen Bond Donors | 1 - 2 | Impacts solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 1 - 3 | Impacts solubility and membrane permeability. |
| Aqueous Solubility | Varies (Low to Moderate) | Crucial for absorption and formulation. Modifications can improve solubility. nih.gov |
| GI Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Variable (Often predicted as permeable) | Important for drugs targeting the central nervous system. |
| CYP450 Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |
| AMES Toxicity | Generally predicted to be non-mutagenic | An early indicator of potential carcinogenicity. |
| Oral Bioavailability | Good (based on physicochemical properties) | Overall assessment of the potential for a compound to be an orally administered drug. |
This table represents generalized data from in silico studies on various piperidin-4-one derivatives.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in predicting biological activity and identifying potential drug targets.
Molecular docking simulations performed on derivatives of 2,6-disubstituted piperidin-4-ones have revealed key interaction patterns that are predictive of biological activity. nih.govijpbs.com The piperidin-4-one scaffold serves as a robust framework for positioning substituents to interact with specific amino acid residues within a protein's active site.
Common interactions observed include:
Hydrogen Bonding: The ketone group at the C-4 position is a primary hydrogen bond acceptor, often interacting with donor residues like serine, threonine, or lysine (B10760008) in the protein's binding pocket. ijpbs.combenthamdirect.com
Hydrophobic and van der Waals Interactions: The piperidine ring itself and, more significantly, aryl or alkyl substituents at the 2- and 6-positions, engage in hydrophobic and van der Waals contacts with nonpolar residues such as leucine, valine, phenylalanine, and tryptophan. nih.gov These interactions are crucial for stabilizing the ligand within the binding site.
Ionic Interactions (Salt Bridges): The nitrogen atom of the piperidine ring can be protonated under physiological conditions, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate. nih.gov
By analyzing these interactions, researchers can rationalize the observed biological activity of a compound and design new derivatives with improved potency and selectivity. researchgate.net
Through molecular docking studies, numerous potential biological targets have been identified for compounds containing the piperidin-4-one core structure, particularly in the context of cancer and hypertension. nih.govijpbs.com The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's potency. A lower binding energy value typically indicates a more stable and potent interaction.
The following table summarizes findings from docking studies on various piperidin-4-one derivatives against several protein targets.
| Potential Biological Target | PDB ID | Function / Disease Association | Example Derivative Class | Predicted Binding Affinity (kcal/mol) |
| Myeloma-associated protein | 6FS1 | Multiple Myeloma (Cancer) | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | -90 to -110 |
| Leukemia-associated protein | 6TJU | Leukemia (Cancer) | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | -80 to -95 |
| NK T-cell lymphoma protein | 5N21 | Lymphoma (Cancer) | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | -93 to -109 |
| Renin | 4PYV | Hypertension | 2,6-diphenylpiperidin-4-ol derivatives | -5.5 to -7.5 (XP GScore) |
| Protein Kinase B (Akt) | 2X39 | Cancer | 4-amino-1-(...)-piperidine-4-carboxamides | IC50 values in nM range |
| Sigma-1 Receptor (S1R) | - | Neurological Disorders, Cancer | Piperidine/piperazine-based compounds | Ki values in nM range |
Data compiled from various molecular docking studies on piperidin-4-one analogs and derivatives. nih.govijpbs.comnih.govresearchgate.net
These in silico results highlight the therapeutic potential of the this compound scaffold and guide further experimental validation and lead optimization efforts. nih.govresearchgate.net
Chemical Reactivity and Transformations of 2,6 Dimethylpiperidin 4 One
Reactions Involving the Carbonyl Group
The ketone functional group at the C-4 position is the most reactive site for nucleophilic addition and related reactions. Common transformations include reduction to the corresponding alcohol and conversion to various imine derivatives, such as amines through reductive amination.
Reduction to Alcohol: The carbonyl group can be readily reduced to a hydroxyl group, yielding 2,6-dimethyl-4-hydroxypiperidine. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, offering high chemoselectivity for the carbonyl group without affecting other potentially sensitive functional groups. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Reductive Amination: The carbonyl group can be converted into an amino group through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary amine, followed by in-situ reduction. Sodium cyanoborohydride (NaBH₃CN) is a frequently employed reducing agent for this transformation as it is mild enough not to reduce the ketone starting material but is effective at reducing the intermediate iminium ion. This method provides a direct route to N-substituted 4-amino-2,6-dimethylpiperidine derivatives.
| Reaction | Reagent(s) | Product |
| Reduction | 1. Sodium borohydride (NaBH₄) 2. Methanol (solvent) | 2,6-Dimethyl-4-hydroxypiperidine |
| Reductive Amination | 1. Primary Amine (R-NH₂) 2. Sodium cyanoborohydride (NaBH₃CN) 3. Methanol (solvent), Acid catalyst | 4-(Alkylamino)-2,6-dimethylpiperidine |
Transformations at the Piperidine (B6355638) Nitrogen Atom
The secondary amine (N-H) of the piperidine ring is a nucleophilic center and can undergo various reactions, most notably alkylation and acylation, to introduce substituents onto the nitrogen atom.
N-Alkylation: The nitrogen atom can be alkylated to form tertiary amines. This is commonly achieved by treating 2,6-dimethylpiperidin-4-one with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the secondary amine, increasing its nucleophilicity to facilitate the Sₙ2 reaction with the alkyl halide.
N-Acylation: Acyl groups can be introduced at the nitrogen atom to form amides. This is typically accomplished by reacting the piperidinone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction. N-acylation is a robust transformation that yields stable amide products.
| Reaction | Reagent(s) | Product |
| N-Alkylation | 1. Alkyl Halide (R-X) 2. Potassium Carbonate (K₂CO₃) 3. Dimethylformamide (DMF) | 1-Alkyl-2,6-dimethylpiperidin-4-one |
| N-Acylation | 1. Acyl Chloride (RCOCl) 2. Triethylamine (Et₃N) 3. Dichloromethane (CH₂Cl₂) | 1-Acyl-2,6-dimethylpiperidin-4-one |
Ring-Opening and Ring-Closing Reactions of the Piperidine Core
While the piperidine ring is generally stable, specific reactions can be employed to induce ring expansion, contraction, or cleavage, providing pathways to different heterocyclic systems. These transformations often require initial functionalization of the piperidinone.
Beckmann Rearrangement (Ring Expansion): The Beckmann rearrangement of the oxime derived from this compound can lead to a ring-expanded product, a substituted azepan-4-one (B24970) (a seven-membered lactam). masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govderpharmachemica.com The reaction is initiated by treating the ketoxime with an acid or another promoting agent (e.g., tosyl chloride, phosphorus pentachloride), which converts the hydroxyl group into a good leaving group. wikipedia.org This is followed by a concerted migration of one of the α-carbon atoms to the electron-deficient nitrogen, resulting in the formation of a seven-membered ring. masterorganicchemistry.com
Favorskii Rearrangement (Ring Contraction): The Favorskii rearrangement can be applied to an α-halo derivative of this compound to achieve ring contraction. alfa-chemistry.comwikipedia.orgnrochemistry.comchemistwizards.comadichemistry.com This reaction occurs in the presence of a base (like an alkoxide) and proceeds through a cyclopropanone (B1606653) intermediate. adichemistry.com The subsequent nucleophilic attack by the base opens the strained three-membered ring, leading to a five-membered cyclopentanecarboxylic acid derivative after expulsion of the halide ion. alfa-chemistry.comnrochemistry.com
Schmidt Reaction (Ring Expansion): The Schmidt reaction provides another route for ring expansion to a lactam. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.comchimia.ch Treating this compound with hydrazoic acid (HN₃) in the presence of a strong acid catalyst leads to the formation of a substituted azepan-4-one. The mechanism involves the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas. wikipedia.orgorganic-chemistry.org
Functional Group Interconversions on Substituted Rings
Derivatives of this compound, such as the corresponding alcohol obtained from carbonyl reduction, can undergo further functional group interconversions to generate a wider range of compounds.
The hydroxyl group of 2,6-dimethyl-4-hydroxypiperidine is a key functional handle for subsequent reactions. It can be converted into a better leaving group, such as a tosylate, by reaction with tosyl chloride in the presence of pyridine. This tosylate derivative becomes an excellent substrate for nucleophilic substitution (Sₙ2) reactions. A variety of nucleophiles can then be introduced at the C-4 position, including halides, azides, and cyanides. For example, reaction with sodium azide (B81097) provides a route to 4-azido-2,6-dimethylpiperidine, which can be subsequently reduced to the corresponding 4-amino derivative.
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 2,6-Dimethyl-4-hydroxypiperidine | 1. Tosyl chloride (TsCl) 2. Pyridine | 2,6-Dimethylpiperidin-4-yl tosylate | Tosylation |
| 2,6-Dimethylpiperidin-4-yl tosylate | Sodium azide (NaN₃) | 4-Azido-2,6-dimethylpiperidine | Sₙ2 Substitution |
| 2,6-Dimethylpiperidin-4-yl tosylate | Sodium bromide (NaBr) | 4-Bromo-2,6-dimethylpiperidine | Sₙ2 Substitution |
| 4-Azido-2,6-dimethylpiperidine | 1. Lithium aluminium hydride (LiAlH₄) or H₂/Pd-C | 4-Amino-2,6-dimethylpiperidine | Reduction |
Biological and Pharmacological Research Applications
Structure-Activity Relationship (SAR) Studies in 2,6-Dimethylpiperidin-4-one Systems
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. For this compound and its derivatives, SAR studies have provided valuable insights into how chemical modifications influence their biological activities.
Research has shown that the stereochemistry of the piperidine (B6355638) ring and the nature of the substituents play a critical role in determining the biological activity. The chair conformation of the piperidine ring is often preferred for optimal interaction with receptors. The orientation of substituents (axial vs. equatorial) can also dramatically affect the compound's activity.
Modifications at the nitrogen atom of the piperidine ring have been extensively explored. For example, the introduction of bulky aromatic groups can enhance certain biological activities. Similarly, substitutions at the C-3 and C-5 positions of the ring have led to the development of compounds with diverse pharmacological profiles. These studies underscore the versatility of the piperidin-4-one nucleus as a template for designing new therapeutic agents. semanticscholar.org
Antimicrobial Activities
Derivatives of this compound have been investigated for their potential as antimicrobial agents, demonstrating efficacy against both bacteria and fungi.
Several studies have highlighted the antibacterial potential of this compound derivatives. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown notable in vitro antibacterial activity against various bacterial strains. biomedpharmajournal.org Some of these compounds exhibited significant activity when compared to the standard drug ampicillin. biomedpharmajournal.org The antibacterial efficacy is often attributed to the presence of specific functional groups and their spatial arrangement, which allows for effective interaction with bacterial targets.
The introduction of different aryl groups at the 2 and 6 positions of the piperidin-4-one ring has been a common strategy to modulate antibacterial activity. For example, compounds with electron-withdrawing or electron-donating groups on the aryl rings have been synthesized and evaluated to establish a clear SAR.
Below is a table summarizing the antibacterial activity of selected 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone derivatives.
In addition to their antibacterial properties, derivatives of this compound have also demonstrated promising antifungal activity. researchgate.net Studies have shown that certain thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones are effective against various fungal strains, with some compounds showing activity comparable to the standard antifungal drug terbinafine. biomedpharmajournal.org
The antifungal activity is influenced by the nature of the substituents on the piperidine ring. For instance, the presence of specific aryl groups can enhance the antifungal potency. Dispiropyrrolidines, synthesized from 3,5-bis(arylidene)-4-piperidones, have shown potent inhibitory properties against Candida albicans, in some cases exceeding the efficacy of the standard reference, fluconazole. nih.gov
The following table provides a summary of the antifungal activity of selected this compound derivatives.
Anticancer and Cytotoxic Potential
The this compound scaffold has emerged as a valuable template for the development of novel anticancer agents. researchgate.net Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.
Research has demonstrated that 3,5-bis(ylidene)-4-piperidone derivatives, which are considered mimics of curcumin, exhibit potent antiproliferative properties. nih.gov For example, a series of 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones displayed strong antiproliferative effects against HCT116 (colon) and MCF7 (breast) cancer cell lines. nih.gov These compounds were also found to be dual inhibitors of human topoisomerase I and IIα. nih.gov
Furthermore, pyrido[4,3-d]pyrimidines synthesized from N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have shown antiproliferative activity against hepatocellular carcinoma cells (HepG2, SMMC-7721). nih.gov The mechanism of action is believed to involve the inhibition of the nuclear translocation of NF-κB, a key signaling pathway in inflammation and cancer. nih.gov
The cytotoxic potential of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells. The IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth, is a common metric used to quantify cytotoxic activity.
Below is a table summarizing the cytotoxic activity of selected this compound derivatives.
Antiviral Properties, including HIV Inhibition
The piperidin-4-one nucleus is a versatile scaffold that has been explored for the development of antiviral agents, including those with activity against the Human Immunodeficiency Virus (HIV). researchgate.net The structural flexibility of the this compound core allows for the design of molecules that can interact with various viral targets.
Research into piperidin-4-one derivatives has identified compounds with potential anti-HIV activity. semanticscholar.org These compounds are often designed to inhibit key viral enzymes, such as reverse transcriptase or protease, which are essential for viral replication. The SAR studies in this area focus on optimizing the substituents on the piperidine ring to enhance the binding affinity and selectivity for these viral targets.
While specific data on the anti-HIV activity of this compound itself is limited in the provided search results, the broader class of piperidin-4-ones has shown promise in this therapeutic area. The development of more potent and selective anti-HIV agents based on this scaffold remains an active area of research.
Analgesic and Anti-inflammatory Effects
Derivatives of this compound have been investigated for their potential analgesic and anti-inflammatory properties. researchgate.neteurekaselect.com The piperidine moiety is a core component of morphine, a potent analgesic, which has inspired the synthesis of piperidine-based compounds for pain management. tandfonline.com
Studies have shown that certain 2,6-diarylpiperidin-4-ones possess analgesic and antipyretic properties. semanticscholar.org The mechanism of action is thought to involve interaction with opioid receptors, which are key targets in the modulation of pain. For instance, a series of novel 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential, with some compounds showing excellent activity in preclinical models of pain. tandfonline.com
In addition to analgesic effects, some derivatives have demonstrated anti-inflammatory activity. For example, 2-{3,5-[Bis(ylidene)-4-oxopiperidin-1-yl]}-2-oxoethylmorpholine-4-carbodithioates have been shown to down-regulate TNF-α-induced NF-κB activation, a critical pathway in the inflammatory response. nih.gov
The following table summarizes the analgesic and anti-inflammatory activities of selected this compound derivatives.
Neuroprotective and Central Nervous System (CNS) Modulating Activities
Derivatives of the piperidin-4-one scaffold have been investigated for their potential to modulate the central nervous system and exert neuroprotective effects. While direct studies on this compound are limited, research on analogous structures provides insights into its potential pharmacological activities.
A study on a series of 2,6-piperidinedione derivatives, which share a similar core structure, revealed significant anticonvulsant, sedative, and analgesic properties. researchgate.net These compounds were shown to prolong phenobarbital (B1680315) sodium-induced sleep, indicating a sedative effect. researchgate.net Furthermore, they exhibited noteworthy analgesic and anticonvulsant activities in animal models. researchgate.net
Another related dihydropyridine (B1217469) derivative, CV-159, has demonstrated neuroprotective effects in rat models of ischemic brain injury. nih.gov This compound was found to offer significant protection against delayed neuronal death in the hippocampus following transient forebrain ischemia and to reduce the size of brain infarcts after permanent middle cerebral artery occlusion. nih.gov The neuroprotective action of CV-159 is thought to be mediated by its ability to block L-type Ca2+ channels and inhibit calmodulin-dependent pathways. nih.gov
The broader class of piperidine alkaloids has also been a source of compounds with CNS activity. nih.gov For instance, piperine, a well-known alkaloid containing a piperidine moiety, has been shown to have neuroprotective effects in a mouse model of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov
Table 1: CNS Modulating Activities of Piperidine Derivatives
| Compound Class | Specific Derivative(s) | Observed Activity | Reference |
|---|---|---|---|
| 2,6-Piperidinediones | Various novel compounds | Anticonvulsant, Sedative, Analgesic | researchgate.net |
| Dihydropyridines | CV-159 | Neuroprotective in ischemic brain injury | nih.gov |
Enzyme and Receptor Inhibition Studies
The this compound framework is a key component in the design of various enzyme and receptor inhibitors. The structural features of this scaffold allow for modifications that can lead to potent and selective inhibition of biological targets.
Derivatives of piperidin-4-one have been identified as effective cholinesterase inhibitors. A series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the progression of Alzheimer's disease. acgpubs.org Several of these compounds displayed significant inhibitory activity against both enzymes, with some showing selectivity for AChE. acgpubs.org
In the realm of cancer research, 2,6-dimethylpiperazine (B42777) derivatives, which are structurally related to this compound, have been discovered as allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). nih.gov CPS1 is an enzyme overexpressed in several types of cancer. The (2R,6R) isomer of a 2,6-dimethylpiperazine derivative demonstrated a significant enhancement in inhibitory activity. nih.gov
Furthermore, piperidine-based compounds have been investigated as inhibitors of other enzymes. For example, certain piperidine derivatives have shown inhibitory activity against cancer-associated carbonic anhydrase isoforms IX and XII. Additionally, novel 3-piperidinyl pyridine (B92270) derivatives have been identified as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org
Table 2: Enzyme and Receptor Inhibition by Piperidin-4-one Derivatives
| Target Enzyme/Receptor | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | α,β-unsaturated carbonyl based piperidinones | Exhibited inhibitory activity, with some showing selectivity for AChE. | acgpubs.org |
| Carbamoyl Phosphate Synthetase 1 (CPS1) | 2,6-Dimethylpiperazines | Acted as allosteric inhibitors; stereochemistry influenced activity. | nih.gov |
Anticoagulant Activities
The potential of piperidine-containing compounds as anticoagulants has been an area of scientific inquiry. While direct evidence for the anticoagulant activity of this compound is not extensively documented, the broader class of piperidine derivatives has been noted for its diverse pharmacological effects, which include anticoagulant properties. ijnrd.org
The exploration of piperidin-4-ones as a versatile pharmacophore has highlighted their potential in various therapeutic applications. nih.govsemanticscholar.org The structural adaptability of the piperidin-4-one nucleus allows for modifications that could lead to interactions with components of the coagulation cascade. However, specific and detailed research focusing on this compound and its derivatives in the context of anticoagulation is needed to fully establish its potential in this area.
Applications in Advanced Materials Science
Nonlinear Optical (NLO) Properties of Piperidin-4-one Derivatives
Derivatives of piperidin-4-one have been identified as promising candidates for nonlinear optical (NLO) applications due to their potential for high second-order nonlinearities. These properties are crucial for technologies such as frequency conversion and optical switching. The non-centrosymmetric crystal structure of certain derivatives is a key factor in their NLO activity.
Second Harmonic Generation (SHG) is a nonlinear optical process in which two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of this process is a key metric for evaluating NLO materials. Studies on specific derivatives of 2,6-disubstituted piperidin-4-ones have demonstrated significant SHG efficiencies.
For instance, single crystals of r-2,c-6-bis(p-tolyl)-c-3,t-3-dimethylpiperidin-4-one (PT3DMPO) have been synthesized and characterized. These crystals were found to belong to the orthorhombic system with the non-centrosymmetric space group Pna21, a prerequisite for second-order NLO effects. The SHG efficiency of PT3DMPO was measured to be 2.5 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material.
Another derivative, cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO), has also been investigated. This compound crystallizes in the monoclinic space group P2, which is also non-centrosymmetric. The SHG efficiency of 2C3DMPO was found to be even higher, at 3.83 times that of KDP. These findings highlight the potential of appropriately substituted piperidin-4-one derivatives as effective organic NLO materials.
| Compound Name | Crystal System | Space Group | SHG Efficiency (vs. KDP) |
| r-2,c-6-bis(p-tolyl)-c-3,t-3-dimethylpiperidin-4-one (PT3DMPO) | Orthorhombic | Pna21 | 2.5 |
| cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO) | Monoclinic | P2 | 3.83 |
The significant NLO properties of piperidin-4-one derivatives suggest their potential for use in various optoelectronic devices. Materials with high SHG efficiency are essential components in technologies that require frequency conversion, such as lasers that emit light in spectral regions where direct generation is difficult. The good optical transparency of these crystals in the UV-Vis-NIR region further enhances their suitability for such applications.
While specific device fabrication utilizing 2,6-dimethylpiperidin-4-one derivatives is still an area of active research, the existing data strongly supports their potential in the development of:
Frequency converters: For generating green or blue light from near-infrared lasers.
Electro-optic modulators: For controlling the phase, frequency, amplitude, or polarization of a light beam.
Optical data storage: Where their nonlinear properties could be harnessed for high-density data storage solutions.
The ease of synthesis and the ability to grow large, high-quality single crystals are additional advantages that make these organic NLO materials attractive for practical device applications.
Role of Piperidin-4-one Scaffolds in Polymer Chemistry
The piperidin-4-one scaffold is not only a building block for NLO materials but also plays a significant role in polymer chemistry. Its incorporation into polymer structures, either as a monomer or as an additive, can impart desirable properties to the final material.
One of the most notable applications of piperidine (B6355638) derivatives in polymer science is their use as Hindered Amine Light Stabilizers (HALS) . HALS are a class of additives that protect polymers from degradation caused by exposure to UV light and heat. They function by scavenging free radicals that are formed during the photo-oxidation process, thereby preventing the chain reactions that lead to polymer degradation.
The mechanism of action for HALS involves a cyclic process where the hindered amine is oxidized to a nitroxyl (B88944) radical, which then traps the polymer radicals. This process regenerates the hindered amine, allowing a single HALS molecule to participate in the stabilization process multiple times, which accounts for their high efficiency and long-term stability. While the most common HALS are based on 2,2,6,6-tetramethylpiperidine, the structural similarity of this compound suggests its potential in this application. The presence of the ketone functional group could also offer a site for further chemical modification to tailor its properties as a stabilizer.
Furthermore, the bifunctional nature of the this compound ring (with the secondary amine and the ketone group) presents opportunities for its direct incorporation into polymer backbones. For example, it could potentially be used in polycondensation reactions to form polyamides or polyimines, introducing the heterocyclic ring into the main chain of the polymer. Such incorporation could influence the thermal stability, solubility, and mechanical properties of the resulting polymers. While extensive research in this specific area is ongoing, the fundamental chemistry of the piperidin-4-one scaffold suggests a promising future for its use in the synthesis of novel polymers with advanced properties.
Future Directions and Emerging Research Perspectives
Development of Novel and Green Synthetic Routes for Complex Analogues
The synthesis of piperidine (B6355638) derivatives has traditionally relied on established methods like the Mannich reaction. researchgate.net However, contemporary research is shifting towards the development of more efficient, stereoselective, and environmentally benign synthetic strategies to access complex analogues of 2,6-dimethylpiperidin-4-one.
Key areas of development include:
Catalytic Systems: Novel catalytic approaches are being explored for the synthesis of substituted piperidines. This includes the use of gold(I) complexes for the oxidative amination of non-activated alkenes and palladium catalysts with unique pyridine-oxazoline ligands for enantioselective reactions. nih.gov
Stereoselective Synthesis: Control over stereochemistry is crucial for biological activity. Modern methods focus on stereoselective intramolecular cyclizations and organocatalyzed condensations to produce specific isomers, such as cis-2,6-disubstituted piperidin-4-ones. nih.govresearchgate.net For instance, an enantiodivergent approach allows for the synthesis of both enantiomers of cis-2,6-disubstituted piperidin-4-ones from the same precursors by altering the reaction sequence. researchgate.net
Cascade Reactions: Multi-component and cascade reactions, such as the hydroboration/hydrogenation of pyridines, offer efficient pathways to cis-selective piperidine derivatives in a single synthetic operation. nih.gov
Green Chemistry Approaches: The use of organocatalysts, such as quinoline (B57606) derivatives, in combination with co-catalysts like trifluoroacetic acid, represents a greener approach to synthesizing enantiomerically enriched piperidines. nih.gov These methods often proceed under milder conditions and reduce the reliance on heavy metal catalysts.
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Gold-Catalyzed Oxidative Amination | Difunctionalization of a double bond with simultaneous N-heterocycle formation. | Access to complex substituted piperidines from simple alkenes. | nih.gov |
| Palladium-Catalyzed Enantioselective Amination | Utilizes a palladium catalyst with a novel pyridine-oxazoline ligand for high enantioselectivity. | Provides control over the chirality of the final product. | nih.gov |
| Organocatalyzed Intramolecular aza-Michael Reaction | Uses a quinoline organocatalyst and a cocatalyst for enantioselective cyclization. | Environmentally friendly, avoids heavy metals, produces enantiomerically enriched products. | nih.gov |
| Enantiodivergent Synthesis | Allows synthesis of both enantiomers from the same precursors by changing the order of reaction steps. | Access to diverse stereoisomers for pharmacological screening. | researchgate.net |
Integration of Advanced Computational Modeling for Predictive Research and Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents based on the this compound scaffold. researchgate.net These in silico methods allow for the prediction of molecular properties and biological activities, thereby reducing the time and cost associated with laboratory screening.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and interaction energy. nih.gov For example, molecular docking studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been used to predict their interaction with cancer-related protein targets, helping to rationalize their cytotoxic effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a powerful method for correlating the three-dimensional structure of molecules with their biological activity. emanresearch.org This allows researchers to build predictive models for lead identification and optimization. emanresearch.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. emanresearch.org Pharmacophore models can be generated from known active ligands (ligand-based) or from the structure of the biological target (structure-based) and are used to screen virtual libraries for new hit compounds. emanresearch.org
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. nih.gov Computational ADMET studies on piperidin-4-one derivatives have confirmed their essential physicochemical and drug-like characteristics, guiding the selection of candidates for further development. nih.gov
| Computational Method | Application | Predicted Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand-protein binding modes. | Binding affinity, interaction energy, stable complexes. | nih.gov |
| 3D-QSAR | Establishing relationships between molecular structure and biological activity. | Predictive models for lead optimization. | emanresearch.org |
| Pharmacophore Modeling | Identifying key structural features for biological activity. | Virtual screening for new lead compounds. | emanresearch.org |
| ADMET Prediction | Evaluating drug-like properties. | Physicochemical properties, pharmacokinetics, toxicity profiles. | nih.gov |
Exploration of New Biological Targets and Mechanisms of Action for Therapeutic Development
Derivatives of piperidin-4-one are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-Alzheimer, antiviral, analgesic, and antimicrobial properties. researchgate.netnih.gov Future research aims to uncover novel biological targets for these compounds and to elucidate their precise mechanisms of action, paving the way for new therapeutic interventions.
Current research findings and future avenues of exploration include:
Anticancer Activity: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-one analogues have shown cytotoxic effects against various hematological cancer cell lines. nih.gov Their mechanism involves the induction of apoptosis, evidenced by the dose-dependent upregulation of p53 and pro-apoptotic Bax mRNA transcripts. nih.gov Future studies could explore their effects on other cancer-related pathways, such as the JAK/STAT protein kinase and NF-κB activation, which are crucial for cancer cell proliferation and survival. nih.gov
Neurological Disorders: The piperidine scaffold is a key component in drugs targeting the central nervous system (CNS). Analogues of this compound have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov Further research is needed to identify specific neuronal receptors or enzymes that these compounds modulate.
Kinase Inhibition: The this compound structure serves as a precursor for novel kinase inhibitors. Kinases are a large family of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Identifying the specific kinases inhibited by these analogues is a key area for future investigation.
Infectious Diseases: Piperidin-4-ones have demonstrated antimicrobial and antiviral activities. researchgate.net The exploration of their mechanisms, such as inhibition of essential microbial enzymes or disruption of viral replication processes, could lead to the development of new anti-infective agents.
| Therapeutic Area | Potential Biological Target/Mechanism | Observed Activity | Reference |
|---|---|---|---|
| Oncology | Proteasome pathway; p53 and Bax upregulation (apoptosis induction); JAK/STAT pathway; NF-κB activation. | Cytotoxicity in myeloma, leukemia, and lymphoma cell lines. | nih.gov |
| Neurodegenerative Disorders | Targets related to Alzheimer's disease. | Potential anti-Alzheimer activity. | nih.gov |
| Inflammatory Diseases | Kinase inhibition (e.g., p38 MAP kinase). | Anti-inflammatory activity. | clinmedkaz.orgnih.gov |
| Infectious Diseases | Inhibition of microbial enzymes or viral replication. | Antiviral, antibacterial, and antifungal properties. | researchgate.net |
Design and Synthesis of Next-Generation this compound Analogues for Targeted Applications
The design and synthesis of next-generation analogues focus on modifying the core this compound structure to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. This involves a deep understanding of structure-activity relationships (SAR) to guide molecular modifications.
Strategies for designing next-generation analogues include:
Scaffold Modification: Introducing various substituents at different positions of the piperidine ring can significantly alter biological activity. For example, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones was a targeted approach to develop potent anti-cancer agents. nih.gov
Target-Specific Design: Analogues can be designed to interact with specific biological targets. Small molecule agonists based on the 4-phenyl piperidine scaffold have been synthesized to specifically target the mu opioid receptor, demonstrating excellent agonistic activity. nih.gov
Improving Drug-like Properties: Modifications are often aimed at improving characteristics such as solubility and cell permeability. While piperidin-4-one compounds can have low solubility, chemical modifications can increase their dissolution rate. nih.gov Other modifications can enhance blood-brain barrier penetration for CNS-targeted therapies.
Hybrid Molecules: Incorporating the piperidin-4-one pharmacophore into hybrid molecules with other active moieties is an emerging strategy. For instance, curcuminoids featuring a piperidine ring have been shown to target multiple pro-survival mechanisms in cancer cells. nih.gov
| Analogue Class | Structural Modification | Targeted Application | Reference |
|---|---|---|---|
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Addition of chloro, methyl, and aryl groups at specific positions. | Anticancer (hematological cancers). | nih.gov |
| 4-Phenyl Piperidine Derivatives | Incorporation of a 4-phenyl group and other substitutions. | Targeting mu opioid receptors for analgesia. | nih.gov |
| N-Acyl Piperidin-4-ones | Acylation of the piperidine nitrogen. | Analgesic and antipyretic agents. | researchgate.net |
| Piperidine-fused Curcuminoids | Combining the piperidine ring with a curcuminoid structure. | Anticancer (targeting NF-κB pathway). | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,6-dimethylpiperidin-4-one derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions or functional group modifications. For example, this compound can react with aldehydes (e.g., 2-methyl-3-phenylpropanal) in ethyl acetate under reflux to form morpholine derivatives, as demonstrated in multi-step syntheses . Optimization includes adjusting catalyst concentration (e.g., acid/base catalysts), temperature (e.g., 57–63°C for oxidation steps), and reaction time (4–24 hours) to minimize byproducts . Purity is validated via HPLC or GC-MS, with yields reported between 60–85% depending on steric and electronic factors .
Q. How can the crystal structure of this compound derivatives be determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected at ~290 K. SHELX programs (e.g., SHELXL for refinement) are widely used for solving structures, with mean C–C bond deviations ≤0.005 Å and R-factors <0.1 . For example, the structure of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one was resolved using SHELXL, confirming chair conformations and stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and PPE due to potential respiratory and dermal toxicity. Refer to SDS guidelines (e.g., CAS 41661-47-6 for piperidin-4-one analogs) for spill management (neutralize with sodium bicarbonate) and storage (2–8°C in airtight containers) . Gas evolution (e.g., oxygen in oxidation steps) requires vented reactors .
Advanced Research Questions
Q. How can ring puckering in this compound derivatives be quantified, and what implications does this have for reactivity?
- Methodological Answer : Cremer-Pople puckering coordinates (amplitude , phase ) are calculated from crystallographic data to describe non-planar ring distortions . For example, substituents at the 2- and 6-positions induce chair or boat conformations, altering nucleophilic reactivity at the 4-keto group. Computational tools (Gaussian, ORCA) can model puckering energetics, with DFT studies showing ΔG < 2 kcal/mol between conformers .
Q. What strategies resolve contradictions in reported biological activities of piperidin-4-one derivatives (e.g., antibacterial vs. inactive results)?
- Methodological Answer : Cross-validate assays (e.g., MIC tests vs. enzymatic inhibition) and control for stereochemical purity. For instance, cis/trans isomerism in this compound hydrochloride (CAS 1005397-62-5) impacts binding to bacterial targets . Use chiral HPLC to separate enantiomers and test individually . Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., aryl groups at C-2/C-6 enhance activity) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound-based drug candidates?
- Methodological Answer : Employ QSAR models in software like Schrödinger or MOE. Input descriptors include logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors. For example, derivatives with PSA < 60 Ų and logP 2–4 show improved blood-brain barrier penetration in silico . MD simulations (AMBER, GROMACS) assess binding stability to targets (e.g., kinases) using RMSD/RMSF metrics .
Q. What experimental and theoretical approaches elucidate the mechanism of this compound oxidation?
- Methodological Answer : Kinetic studies (e.g., varying H₂O₂ concentration ) and isotopic labeling (¹⁸O) track oxygen incorporation. ESR spectroscopy detects radical intermediates. DFT calculations (B3LYP/6-31G*) identify transition states, showing rate-limiting steps involve hydroxyl radical formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
